molecular formula C15H13N3O B14075167 2-(p-Phenylazophenyl)-2-oxazoline CAS No. 101932-42-7

2-(p-Phenylazophenyl)-2-oxazoline

Cat. No.: B14075167
CAS No.: 101932-42-7
M. Wt: 251.28 g/mol
InChI Key: KNELIOTUPCHJCS-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]-, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The reaction typically occurs at elevated temperatures (70–90 °C) and may involve in-line quenching to ensure safety and purity .

Industrial Production Methods

Industrial production of oxazole derivatives can utilize flow synthesis techniques, which offer advantages in terms of safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles from oxazolines . This method minimizes the risk of blockages and ensures a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4,5-dihydro-2-[4-(2-phenyldiazenyl)phenyl]- is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

101932-42-7

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenyldiazene

InChI

InChI=1S/C15H13N3O/c1-2-4-13(5-3-1)17-18-14-8-6-12(7-9-14)15-16-10-11-19-15/h1-9H,10-11H2

InChI Key

KNELIOTUPCHJCS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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